![molecular formula C14H18O B081063 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- CAS No. 13586-68-0](/img/structure/B81063.png)
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- is an organic compound with the molecular formula C14H18O It is a derivative of propenal, featuring a phenyl group substituted with a tert-butyl group and a methyl group at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- typically involves the aldol condensation of 4-(1,1-dimethylethyl)benzaldehyde with acetone under basic conditions. The reaction proceeds as follows:
Reactants: 4-(1,1-dimethylethyl)benzaldehyde and acetone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Product: The resulting product is 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenal, 3-phenyl-: Lacks the tert-butyl and methyl groups, resulting in different chemical properties and reactivity.
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but without the additional methyl group.
Uniqueness
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- is unique due to the presence of both the tert-butyl and methyl groups, which influence its steric and electronic properties
Propiedades
Número CAS |
13586-68-0 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3/b11-9+ |
Clave InChI |
ZZSXZEFWZXSQPX-PKNBQFBNSA-N |
SMILES isomérico |
C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C=O |
SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=O |
SMILES canónico |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=O |
| 13586-68-0 | |
Pictogramas |
Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
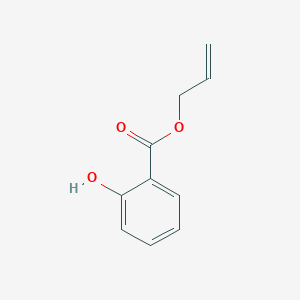
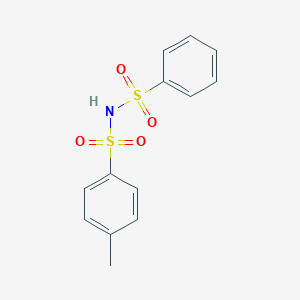
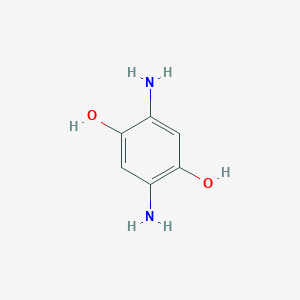

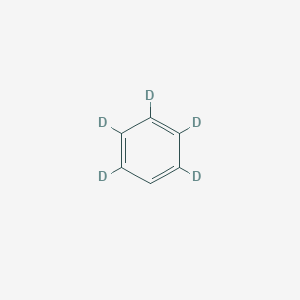
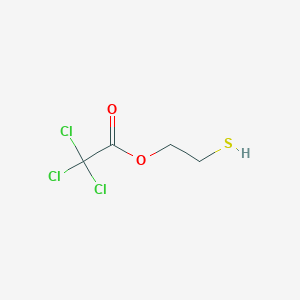

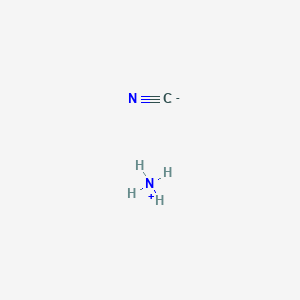
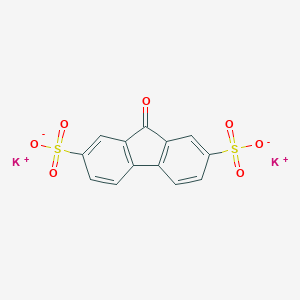

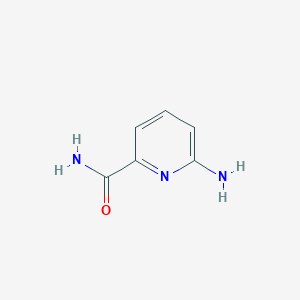
![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)


